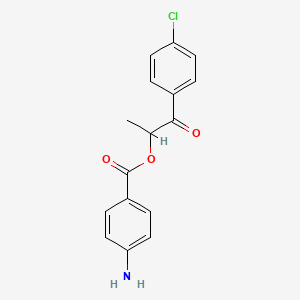

2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate follows International Union of Pure and Applied Chemistry conventions, clearly defining the compound's structural components and their spatial relationships. The primary name indicates the presence of a 4-aminobenzoate ester moiety connected to a substituted oxoethyl group bearing both a 4-chlorophenyl substituent at the 2-position and a methyl group at the 1-position. Alternative nomenclature systems describe this compound as 1-(4-chlorophenyl)-1-oxopropan-2-yl 4-aminobenzoate, emphasizing the propanone structural framework.

The molecular formula C16H14ClNO3 provides essential information regarding the compound's elemental composition and structural constraints. This formula indicates the presence of sixteen carbon atoms arranged in aromatic and aliphatic frameworks, fourteen hydrogen atoms distributed across the molecular structure, one chlorine atom serving as a halogen substituent, one nitrogen atom incorporated within the amino functional group, and three oxygen atoms participating in both carbonyl and ester functionalities. The molecular weight of 303.74 grams per mole reflects the combined atomic masses of these constituent elements.

The compound's registry under the MDL number MFCD12197715 facilitates its identification within chemical databases and research literature. This unique identifier enables researchers to access comprehensive structural and property data across multiple scientific platforms. The Chemical Abstracts Service number 1160264-17-4 serves as the primary international identifier for this compound, ensuring consistent recognition across global chemical literature and commercial databases.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H14ClNO3 | |

| Molecular Weight | 303.74 g/mol | |

| CAS Number | 1160264-17-4 | |

| MDL Number | MFCD12197715 | |

| Purity (Commercial) | 95% |

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of structurally related compounds provides valuable insights into the three-dimensional conformational characteristics of this compound. Research examining analogous benzoate derivatives, particularly 2-amino-2-oxoethyl 4-aminobenzoate structures, reveals important conformational patterns that apply to the target compound. These studies demonstrate that compounds containing aminobenzoate moieties exhibit planar benzoate units with specific dihedral angle relationships between aromatic and aliphatic components.

The structural analysis of related 2-amino-2-oxoethyl benzoate derivatives indicates that dihedral angles between benzoate planes and oxoethyl fragments vary significantly based on substituent effects. In the case of 2-amino-2-oxoethyl 4-aminobenzoate monohydrate, crystallographic studies reveal a dihedral angle of 4.4 degrees between the mean planes of the amide and benzoate groups, suggesting near-coplanar arrangement. This conformational characteristic likely influences the molecular geometry of this compound, where the 4-chlorophenyl substituent may introduce additional conformational constraints.

The presence of intermolecular hydrogen bonding patterns in related structures suggests similar interactions may occur in this compound crystals. These hydrogen bonds typically involve amino hydrogen atoms as donors and carbonyl oxygen atoms as acceptors, creating extended network structures that influence crystal packing and stability. The chlorine substituent in the 4-position of the phenyl ring may participate in halogen bonding interactions, further stabilizing the crystal lattice.

Conformational flexibility analysis indicates that rotation about the methylene bridge connecting the oxoethyl fragment to the benzoate moiety represents a primary source of molecular motion. The methyl substituent at the 1-position of the oxoethyl group introduces steric constraints that limit certain rotational conformations while stabilizing others. These conformational preferences directly impact the compound's physical properties and reactivity patterns.

| Structural Parameter | Related Compound Value | Relevance to Target Compound |

|---|---|---|

| Benzoate-Amide Dihedral Angle | 4.4° (4-aminobenzoate) | Similar planarity expected |

| Hydrogen Bond Pattern | N-H⋯O intermolecular | Likely similar interactions |

| Crystal System | Monoclinic (analogues) | Probable similar packing |

| Conformational Flexibility | Methylene bridge rotation | Primary motion source |

Electronic and Steric Effects of 4-Chlorophenyl and Methyl Oxoethyl Substituents

The electronic effects of the 4-chlorophenyl substituent in this compound can be analyzed using established linear free energy relationships, particularly the Hammett equation framework. The chlorine atom in the para position exhibits both inductive and resonance effects on the adjacent phenyl ring system. The electron-withdrawing inductive effect of chlorine, characterized by a positive Hammett sigma value, decreases electron density throughout the aromatic system and influences the reactivity of the adjacent carbonyl group.

According to Hammett equation principles, para-chloro substituents typically exhibit sigma values around +0.23, indicating moderate electron withdrawal through inductive effects while showing minimal resonance contribution. This electronic influence extends through the conjugated system, affecting the electrophilicity of the carbonyl carbon and modulating the compound's overall reactivity profile. The electron-deficient nature of the 4-chlorophenyl system enhances the susceptibility of the carbonyl group to nucleophilic attack, a characteristic that influences synthetic applications and metabolic pathways.

The steric effects of both the 4-chlorophenyl group and the methyl substituent can be evaluated using Taft equation parameters, which separate steric influences from electronic effects. The chlorine atom's van der Waals radius contributes to steric hindrance around the reaction center, while the methyl group at the 1-position of the oxoethyl fragment introduces additional conformational constraints. The Taft steric parameter for methyl groups (Es = 0) serves as the reference point, while larger substituents exhibit increasingly negative Es values reflecting greater steric bulk.

The combined electronic and steric effects create a unique reactivity profile for this compound. The electron-withdrawing chlorine substituent activates the carbonyl group toward nucleophilic substitution reactions, while steric hindrance from both the chlorine atom and methyl group influences reaction selectivity and kinetics. These effects are particularly important in enzymatic processes, where the compound's three-dimensional structure must complement active site geometries for effective binding and catalysis.

Comparative analysis with structurally related compounds, such as 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate, demonstrates the significant impact of halogen substitution on molecular properties. The replacement of a methyl group with chlorine substantially alters both electronic distribution and steric requirements, resulting in different physicochemical properties and biological activities.

| Substituent Effect | 4-Chlorophenyl Group | Methyl Oxoethyl Group |

|---|---|---|

| Electronic Character | Electron-withdrawing | Electron-donating |

| Hammett σ Value | +0.23 (approximate) | Not applicable |

| Steric Parameter (Es) | Negative (bulky) | 0 (reference) |

| Primary Influence | Carbonyl activation | Conformational constraint |

| Reactivity Impact | Enhanced electrophilicity | Selective hindrance |

Properties

IUPAC Name |

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-10(15(19)11-2-6-13(17)7-3-11)21-16(20)12-4-8-14(18)9-5-12/h2-10H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVXUELLJUNPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate, commonly referred to as the compound with CAS number 1160264-17-4, is a synthetic organic compound that has garnered interest in various fields of biological research. Its structural characteristics suggest potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The molecular formula of this compound is C₁₄H₁₄ClN₃O₃, with a molecular weight of approximately 303.74 g/mol. The compound features a chlorinated phenyl group and an amine functional group, which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro studies, focusing on its cytotoxicity against different cell lines and its potential as an antiviral agent.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of this compound on human cell lines. A notable study utilized the MTT assay to measure cell viability in response to varying concentrations of the compound across different cell types:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HaCaT (keratinocytes) | 50 | >78 |

| BJ (fibroblasts) | 50 | >80 |

| HepG2 (hepatocytes) | 50 | 82.79 |

| Mouse astrocytes | 50 | >80 |

These results indicate that at a concentration of 50 µM, the compound exhibited low cytotoxicity across all tested cell lines, suggesting a favorable safety profile for further investigation .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in proliferation and apoptosis. For instance, the compound's structural similarity to known inhibitors suggests it might modulate signaling pathways related to cancer cell growth and survival.

Case Studies

Recent research has highlighted the potential of this compound as an antiviral agent. In one study focusing on adenoviral infections, derivatives similar to this compound were shown to inhibit viral replication effectively:

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 4-aminobenzoate compounds exhibit antimicrobial activities. The presence of the chlorophenyl group in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential for use in developing new antimicrobial agents .

Anticancer Potential

Some studies have explored the anticancer properties of compounds containing the 4-aminobenzoate moiety. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. Further research is necessary to confirm these effects and understand the underlying mechanisms .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes like cyclooxygenase (COX), which are significant in inflammatory processes. This suggests a possible application in developing anti-inflammatory drugs .

Drug Development

Due to its unique structure, this compound could serve as a lead compound for synthesizing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further modification to enhance its pharmacological properties.

Formulation in Therapeutics

The compound's solubility and stability profile make it suitable for formulation into various therapeutic agents. It can be incorporated into drug delivery systems to improve bioavailability and targeted delivery of active pharmaceutical ingredients .

Polymer Chemistry

In material science, derivatives of aminobenzoates are often utilized as additives or modifiers in polymer formulations. The incorporation of this compound into polymer matrices could enhance thermal stability or mechanical properties, making it valuable in developing advanced materials for industrial applications .

Case Studies

- Antimicrobial Efficacy Study : A study examined the antimicrobial activity of various aminobenzoate derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar structures showed significant inhibition zones, indicating potential for further exploration of this compound's antimicrobial properties .

- Cancer Cell Line Research : In vitro studies on cancer cell lines demonstrated that certain modifications of aminobenzoates led to increased apoptosis rates. This provides a basis for investigating the specific effects of this compound on cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds and Activities:

- Chlorophenyl vs. The bromo analog (CAS 63978-09-6) may exhibit altered pharmacokinetics .

- Aminobenzoate vs. Hydroxybenzamide: The 4-aminobenzoate group in the target compound lacks the hydroxybenzamide moiety found in bioactive analogs (e.g., 8c, 9b), which is critical for hydrogen bonding with microbial targets .

Enantiomeric Effects

- (R)-Enantiomers : Demonstrated superior antimicrobial activity in analogs (e.g., compound 9b), likely due to optimized stereochemical interactions with bacterial enzymes .

- (S)-Enantiomers : Show higher inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, suggesting stereochemistry-dependent bioactivity divergence .

- Target Compound : The 1-methyl group introduces chirality, but its enantiomeric preferences remain unstudied.

Physicochemical and Functional Comparisons

Solubility and Stability

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate typically involves the esterification of a 2-oxoethyl intermediate bearing a 4-chlorophenyl substituent with 4-aminobenzoic acid or its derivatives. The key step often includes the formation of the 2-oxoethyl moiety through halogenated intermediates such as bromo- or chloro-ketones, followed by nucleophilic substitution or esterification under controlled conditions.

Preparation of the 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl Intermediate

A common precursor to the target compound is the 2-(4-chlorophenyl)-1-methyl-2-oxoethyl halide, which can be synthesized by halogenation of the corresponding ketone or via condensation reactions involving 4-chlorophenyl derivatives.

- Example Method : Reaction of 1-(4-chlorophenyl)ethan-1-one with N-bromosuccinimide (NBS) in methanol under reflux yields 1-(4-chlorophenyl)-2-bromoethan-1-one, which serves as a reactive intermediate for ester formation.

Esterification with 4-Aminobenzoic Acid

The ester bond formation between the 2-oxoethyl intermediate and 4-aminobenzoic acid is typically achieved via nucleophilic substitution or coupling reactions in polar aprotic solvents such as dimethylformamide (DMF), often in the presence of bases like potassium carbonate.

Detailed Reaction Procedure Example

Analytical and Characterization Data

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of aromatic protons, methyl groups, and characteristic carbonyl carbons.

- Fourier Transform Infrared Spectroscopy (FTIR) : Strong absorption bands corresponding to ester carbonyl (C=O) stretching (~1710–1730 cm^-1) and aromatic C–H stretching (~3000–3100 cm^-1).

- X-ray Crystallography : Single-crystal X-ray diffraction can be used to confirm the molecular structure and packing, as demonstrated for related biphenyl ester derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The reaction of sodium benzoates with chloroacetamide in DMF provides a robust method for synthesizing 2-oxoethyl esters with high yields and purity, adaptable to various substituted benzoates including 4-aminobenzoate derivatives.

- The two-step bromination and esterification method allows selective functionalization at the 2-position of the ethanone moiety, facilitating the introduction of the 4-aminobenzoate ester group with good efficiency.

- Oxidation of thiazolidinone intermediates with hydrogen peroxide is an effective method to introduce the oxo functionality, which could be useful in multi-step syntheses leading to the target compound or its analogs.

- Purification by recrystallization and chromatographic techniques ensures high purity, critical for subsequent biological or material applications.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate be optimized for high yield?

- Methodology : A two-step approach is recommended:

Esterification : React 4-aminobenzoic acid with 2-bromo-1-(4-chlorophenyl)propan-1-one in dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature for 2–4 hours .

Purification : Recrystallize the crude product from ethanol to remove unreacted starting materials. Yield optimization (up to ~90%) can be achieved by controlling stoichiometry (1:1 molar ratio) and solvent volume (10–15 mL DMF per gram of substrate) .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : Use - and -NMR to confirm the ester linkage and aromatic substituents. The 4-chlorophenyl group shows characteristic deshielding in the aromatic region (~7.5–8.0 ppm), while the 4-aminobenzoate moiety exhibits NH protons at ~5.5–6.0 ppm .

- IR Spectroscopy : Look for ester C=O stretching at ~1740 cm and NH bending at ~1600 cm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (expected m/z for CHClNO: 302.0584).

Q. How can high-quality crystals be obtained for X-ray diffraction studies?

- Crystallization Protocol :

Dissolve the compound in warm ethanol (minimum volume).

Slowly cool to 4°C to induce nucleation.

Use seed crystals or slow evaporation to enhance crystal growth .

- Refinement : Employ SHELXL (SHELX-2018) for structure refinement. Validate hydrogen bonding using difference Fourier maps and assign anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can isomerization or diastereomer formation during synthesis be controlled?

- Isomer Control Strategies :

- Lewis Acid Catalysis : Introduce a Lewis acid (e.g., BF-EtO) during synthesis to favor the thermodynamically stable isomer via acid-mediated equilibration .

- Chromatographic Separation : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol 85:15) .

- Monitoring : Track isomer ratios via -NMR by integrating distinct proton environments (e.g., methyl or carbonyl groups).

Q. What methodologies assess the hydrolytic stability of the ester group under physiological conditions?

- Experimental Design :

Buffer Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at 0, 12, 24, and 48 hours.

Analytical Tools : Quantify hydrolysis via HPLC (C18 column, acetonitrile/water gradient) or -NMR by monitoring ester peak disappearance .

- Data Interpretation : Calculate half-life (t) using first-order kinetics. Compare with structurally similar esters (e.g., sodium isostearoyl lactylate derivatives) .

Q. How can computational modeling predict the compound’s biological activity?

- Workflow :

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or acetylcholinesterase). Prepare the ligand with Open Babel (MMFF94 charges) .

MD Simulations : Run 100 ns molecular dynamics simulations (GROMACS) in explicit solvent to assess binding stability.

- Validation : Correlate docking scores with experimental bioactivity data (e.g., IC values from enzyme inhibition assays) .

Q. How are discrepancies in crystallographic data resolved during structure validation?

- Validation Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.